2-(Cyclopropylamino)benzonitrile
Overview
Description
“2-(Cyclopropylamino)benzonitrile” is a chemical compound with the CAS Number: 675575-45-8 . It has a molecular weight of 158.2 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H10N2 . The InChI code for this compound is 1S/C10H10N2/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,9,12H,5-6H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 158.2 and a linear formula of C10H10N2 .Scientific Research Applications
Chemical Synthesis and Reactions
2-(Cyclopropylamino)benzonitrile, as part of the broader category of benzonitrile compounds, is significantly involved in various chemical synthesis and reactions. For example, in the study of the oxidation of cyclopropylamines, 2-phenylcyclopropylamine, which is structurally similar to this compound, yields cinnamaldehyde or benzonitrile and ethylene upon reaction, highlighting the potential of such compounds in complex chemical transformations (Hiyama, Koide, & Nozaki, 1975).
Catalysis and Organic Synthesis
Studies have demonstrated that compounds like this compound can be synthesized through various catalytic processes. For instance, rhodium-catalyzed cyanation of aromatic C-H bonds forms 2-(alkylamino)benzonitriles, suggesting the role of this compound in the field of organic synthesis and catalysis (Dong et al., 2015).
Pharmaceutical Research
In pharmaceutical research, compounds containing the benzonitrile unit, such as this compound, have been explored for their potential medicinal properties. For instance, a study on the design and synthesis of HIV non-nucleoside reverse transcriptase inhibitors featured a cyclopropylamino group linking to a diarylpyrimidine, indicating the relevance of such compounds in drug development (Liu et al., 2014).
Electrochemistry and Industrial Applications
In the field of electrochemistry and industrial applications, benzonitrile derivatives, including this compound, have been investigated for their utility. For example, the electroreduction of benzonitrile to benzylamine is a process of interest, demonstrating the potential applications of these compounds in various industrial processes (Krishnan, Ragupathy, & Udupa, 1975).
Properties
IUPAC Name |
2-(cyclopropylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,9,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEMCVCVAUDVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651521 | |
Record name | 2-(Cyclopropylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675575-45-8 | |
Record name | 2-(Cyclopropylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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